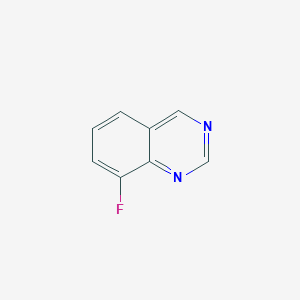

2-Chloro-6-methoxyisonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to 2-Chloro-6-methoxyisonicotinamide often involves novel synthetic routes. For instance, 2-Chloro-N,N-dimethylnicotinamide can be synthesized from propargyl alcohol and dipropylamine, followed by catalytic oxidization, Knoevenagel condensation, and cyclization, achieving a yield of more than 65% and purity above 99% (Du Xiao-hua, 2013). Similarly, nicotinamide and nicotinic acid derivatives can be prepared via Lewis acid-promoted nucleophilic displacement reactions (A. Abdel-Aziz, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been analyzed using X-ray analysis, revealing details about their crystalline form and interactions (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

Compounds in the same family as 2-Chloro-6-methoxyisonicotinamide undergo various chemical reactions, including nucleophilic displacement and hydrolysis, to afford nicotinamide derivatives. The displacement reaction mechanism has been studied both experimentally and through molecular modeling calculations (A. Abdel-Aziz, 2007).

Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Environmental Monitoring

One study highlights the development of a chemosensor based on a similar compound, which demonstrates selective responsiveness to Cd^2+ ions via fluorescence increase, potentially useful in environmental monitoring and food safety applications (Prodi et al., 2001).

Biodegradation of Herbicides

Research into the biodegradation of chloroacetanilide herbicides, to which 2-Chloro-6-methoxyisonicotinamide is structurally related, has identified microbial species capable of utilizing these compounds as carbon sources. This work is crucial for understanding the environmental fate of herbicides and for developing bioremediation strategies (Muñoz et al., 2011).

Novel Synthesis Methods

Innovative synthetic routes to related compounds have been investigated to improve efficiency and reduce waste in chemical synthesis. For instance, a novel method for synthesizing 2-Chloro-N,N-dimethylnicotinamide, featuring advantages such as high yield and purity, suggests the potential for optimizing the production of similar compounds, including 2-Chloro-6-methoxyisonicotinamide (Du Xiao-hua, 2013).

Solubility and Thermodynamics

A thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine provides insights into the solvent interactions and solubility behavior of similar chloro-methoxy compounds, which is essential for formulating them for various applications (Yao et al., 2017).

Lithiation Studies

Investigations into the lithiation of 2-chloro and 2-methoxypyridines have revealed mechanisms that could be applied to the manipulation of compounds like 2-Chloro-6-methoxyisonicotinamide, enabling the development of novel synthetic pathways and intermediates (Gros et al., 2003).

Safety And Hazards

Eigenschaften

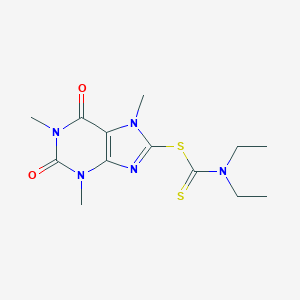

IUPAC Name |

2-chloro-6-methoxypyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULGGCDKJQDSQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384112 |

Source

|

| Record name | 2-chloro-6-methoxyisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxyisonicotinamide | |

CAS RN |

175277-66-4 |

Source

|

| Record name | 2-chloro-6-methoxyisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)